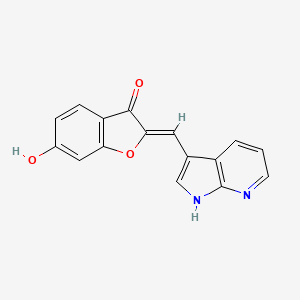
Haspin-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haspin-IN-3 is a potent inhibitor of the enzyme haspin kinase, which is a serine/threonine kinase involved in the regulation of mitosis. Haspin kinase phosphorylates histone H3 at threonine 3, playing a crucial role in chromosome alignment and segregation during cell division . This compound has shown significant potential in cancer research due to its ability to inhibit haspin kinase activity, thereby affecting cell proliferation and survival .
Preparation Methods
The synthesis of Haspin-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-nitrogen and carbon-carbon bonds.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Haspin-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often to enhance its biological activity or stability.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Haspin-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Haspin-IN-3 exerts its effects by inhibiting the activity of haspin kinase. This inhibition prevents the phosphorylation of histone H3 at threonine 3, which is essential for proper chromosome alignment and segregation during mitosis. By disrupting this process, this compound induces cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the chromosomal passenger complex and the mitotic spindle assembly checkpoint .
Comparison with Similar Compounds
Haspin-IN-3 is unique among haspin kinase inhibitors due to its high potency and selectivity. Similar compounds include:
Compared to these compounds, this compound has demonstrated superior selectivity and potency, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C16H10N2O3 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
(2Z)-6-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H10N2O3/c19-10-3-4-12-13(7-10)21-14(15(12)20)6-9-8-18-16-11(9)2-1-5-17-16/h1-8,19H,(H,17,18)/b14-6- |
InChI Key |
VHCZWXXMSGKCKC-NSIKDUERSA-N |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O)N=C1 |
Canonical SMILES |
C1=CC2=C(NC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


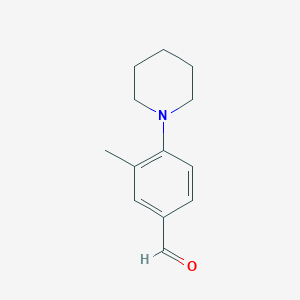
![(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)
![benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854762.png)
![(2R)-2-[(5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854768.png)
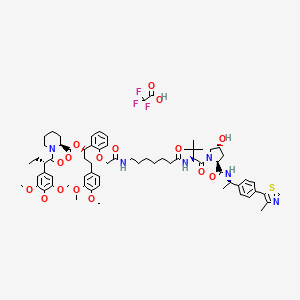
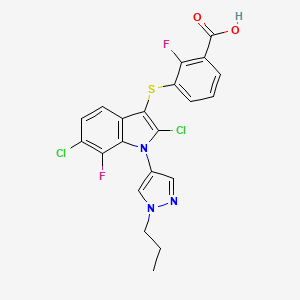
![12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)
![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)
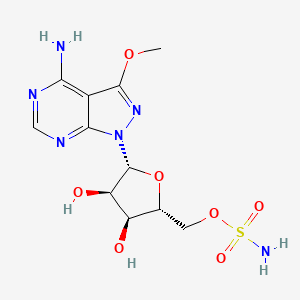
![3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B10854823.png)
![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)
![(2R)-2-[(3S,5R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854847.png)
![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)
![Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854856.png)
